3,5-dimethyl-1-(3-methylbenzoyl)piperidine
Overview
Description
3,5-Dimethyl-1-(3-methylbenzoyl)piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in the synthesis of various pharmaceuticals and alkaloids. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and a 3-methylbenzoyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(3-methylbenzoyl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine, followed by acylation with 3-methylbenzoyl chloride. The hydrogenation process is usually carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The acylation reaction requires an acid chloride and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(3-methylbenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-1-(3-methylbenzoyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3-methylbenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
3,5-Dimethylpiperidine: Similar structure but lacks the benzoyl group.
1-Benzoylpiperidine: Similar structure but lacks the methyl groups at positions 3 and 5.
Uniqueness: 3,5-Dimethyl-1-(3-methylbenzoyl)piperidine is unique due to the presence of both the 3,5-dimethyl groups and the 3-methylbenzoyl group, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications compared to other piperidine derivatives .
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-5-4-6-14(8-11)15(17)16-9-12(2)7-13(3)10-16/h4-6,8,12-13H,7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGTWZBYNFUISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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